![molecular formula C20H16N4O2S3 B2516360 1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223760-06-2](/img/structure/B2516360.png)

1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

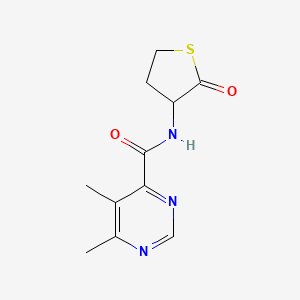

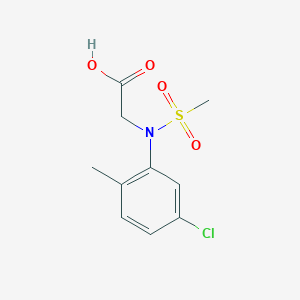

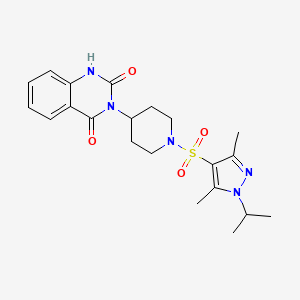

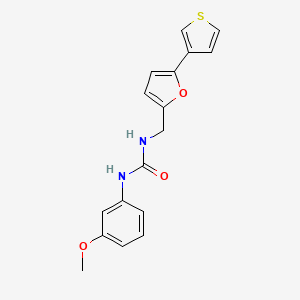

The compound "1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class. This class of compounds has been the subject of research due to their potential biological activities, including antimicrobial properties. The compound is likely to have been synthesized as part of efforts to explore novel chemical entities with possible therapeutic applications.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyrimidin-5-one derivatives typically involves the reaction of 1,2-dihydro-2-thioxopyrimidin-4(3H)ones with various reagents to yield the triazolopyrimidines with good yield . The synthesis pathway often includes the use of hydrazonoyl chlorides or other suitable reagents to introduce different substituents into the core structure, which can significantly affect the biological activity of the resulting compounds .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The substituents attached to this core structure can be varied, leading to a diverse range of compounds with different chemical and biological properties. The structure of these compounds is usually confirmed using spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyrimidine derivatives can undergo various chemical reactions, including substitution reactions with reagents like benzenediazonium chloride, nitrous acid, acetyl chloride, and chloroacetyl chloride to yield corresponding substitution products . These reactions allow for the introduction of different functional groups, which can be strategically selected to modulate the chemical and biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. These properties are important for the potential application of these compounds as pharmaceutical agents, as they can influence the compound's bioavailability and pharmacokinetics. The antimicrobial activity of these compounds is often evaluated in vitro, and some derivatives have shown promising activity against a range of microorganisms .

Applications De Recherche Scientifique

Synthesis and Structural Elucidation

A variety of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives have been synthesized, offering insights into the complex synthesis pathways that might be applicable to the compound of interest. These derivatives were achieved through multi-step reactions, with their structures confirmed by spectral data (Nagaraju et al., 2013). Similarly, novel thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones demonstrated potent inhibitory activities, suggesting the potential for pharmacological applications of related compounds (Sanad et al., 2021).

Antimicrobial Activities

Research on fused pyrimidine derivatives, including [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidines, revealed antimicrobial properties, which could point to similar applications for the compound (Hossain & Bhuiyan, 2009). Another study on the synthesis and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones confirmed their potential for developing new antimicrobial agents (Gomha et al., 2018).

Pharmaceutical Applications

The exploration of thieno and furopyrimidine derivatives for their antimicrobial activities suggests that similar thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives may hold pharmaceutical significance, particularly in developing new antibacterial agents (Lahmidi et al., 2019). Additionally, the unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity suggests that structurally similar compounds might also exhibit significant antiproliferative effects (Lauria et al., 2013).

Propriétés

IUPAC Name |

12-[(3-methoxyphenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S3/c1-26-14-5-2-4-13(10-14)12-29-20-22-21-19-23(11-15-6-3-8-27-15)18(25)17-16(24(19)20)7-9-28-17/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGGSVSYSMRXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(4-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516283.png)

![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)

![3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516291.png)

![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)

![2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2516293.png)

![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)

![2-(4-Fluorophenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2516299.png)